Product packaging for 2-Hydroxy Tetrabenazine(Cat. No.:)

2-Hydroxy Tetrabenazine

Cat. No.: B13445553
M. Wt: 333.4 g/mol
InChI Key: WSSKRNHJTRPOTQ-UHFFFAOYSA-N
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Description

2-Hydroxy Tetrabenazine is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO4 B13445553 2-Hydroxy Tetrabenazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3

InChI Key

WSSKRNHJTRPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Origin of Product

United States

Biotransformation and Enzymology of 2 Hydroxy Tetrabenazine Formation and Further Metabolism

2-Hydroxy Tetrabenazine (B1681281) vs. Parent Drugs (Tetrabenazine/Deutetrabenazine)

The primary pharmacological activity of both tetrabenazine and deutetrabenazine is conferred by their common active metabolites, α-HTBZ and β-HTBZ. nih.gov The parent drugs can be considered prodrugs, as they are rapidly converted to these active forms, with the parent compounds having minimal direct therapeutic effect due to their low plasma concentrations. nih.gov

The key difference between tetrabenazine and deutetrabenazine lies in the pharmacokinetic profile of the 2-Hydroxy Tetrabenazine metabolites they produce. The deuteration of deutetrabenazine leads to a significant alteration in the metabolism of α-HTBZ and β-HTBZ. neurology.org Specifically, deuteration slows the CYP2D6-mediated breakdown of these active metabolites. researchgate.net

Table 2: Comparative Pharmacokinetics of Active Metabolites (HTBZ)

Parameter Metabolites from Tetrabenazine (25 mg) Metabolites from Deutetrabenazine (25 mg) Source(s)
Half-life (t½) ~4.8 hours ~8.6 hours neurology.org
Total Exposure (AUCinf) 261 ng•hr/mL 542 ng•hr/mL neurology.org
Peak Concentration (Cmax) 61.6 ng/mL 74.6 ng/mL neurology.org

Biochemical and in Vitro Pharmacological Characterization

Preclinical Research Findings

Preclinical studies have been instrumental in elucidating the mechanism of action and pharmacological properties of 2-Hydroxy Tetrabenazine (B1681281). In vitro binding studies have confirmed that the metabolites of tetrabenazine are potent inhibitors of VMAT2. medchemexpress.comnih.gov For example, (-)-β-Dihydrotetrabenazine, a stereoisomer of 2-Hydroxy Tetrabenazine, exhibits a high affinity for VMAT2 with a Ki value of 13.4 nM. medchemexpress.com

Analytical Methods for Detection and Quantification

Various analytical methods have been developed to detect and quantify this compound and its isomers in biological samples. High-performance liquid chromatography (HPLC) is a commonly employed technique. researchgate.net One reversed-phase HPLC method quantifies tetrabenazine and its hydroxy metabolite as their dehydro derivatives using fluorescence detection, offering high sensitivity and specificity. researchgate.net Another stability-indicating RP-HPLC method uses a C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen orthophosphate buffer, with detection at 284 nm. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful tool used for the analysis of these compounds. nih.gov An LC-MS/MS method with pre-column chiral derivatization has been developed to quantify the individual stereoisomers of dihydrotetrabenazine (B1670615) in serum and plasma. nih.gov

Table 2: Analytical Methods for this compound

Method Details Application Source
RP-HPLC Quantifies dehydro derivatives with fluorescence detection. Analysis of plasma samples from patients. researchgate.net
RP-HPLC C18 column, methanol:potassium dihydrogen orthophosphate buffer, UV detection at 284 nm. Determination in bulk and pharmaceutical dosage forms. researchgate.net

| LC-MS/MS | Pre-column chiral derivatization. | Quantification of individual HTBZ stereoisomers in serum and plasma. | nih.gov |

Investigation of Molecular Interactions and Binding Mechanisms (e.g., Hydrogen Bonding)

The binding of tetrabenazine and its metabolites to VMAT2 involves a complex network of molecular interactions. Cryo-electron microscopy studies have provided insights into the binding site, revealing that tetrabenazine interacts with residues in a central binding pocket, locking VMAT2 in an occluded conformation. elifesciences.orgnih.gov

Hydrogen bonding plays a critical role in this interaction. The amide of asparagine 34 (N34) in VMAT2 appears to form a hydrogen bond with the carbonyl oxygen of tetrabenazine. researchgate.net In the case of dihydrotetrabenazine (a form of this compound), it is hypothesized that the hydroxyl group of the ligand can act as a hydrogen bond donor to the carbonyl oxygen of N34, potentially explaining its higher binding affinity compared to tetrabenazine. elifesciences.orgresearchgate.net

Other key residues involved in the binding include arginine 189 (R189), which forms hydrogen bonds with the methoxy (B1213986) groups of tetrabenazine, and lysine (B10760008) 138 (K138), which is part of a hydrogen bond network and plays a role in coordinating the ligand. researchgate.net Mutations in these residues have been shown to significantly impact the binding of dihydrotetrabenazine, highlighting their importance in the binding mechanism. elifesciences.orgresearchgate.net

Analytical Chemistry and Quantification Methods for Research Applications

Chromatographic Techniques for 2-Hydroxy Tetrabenazine (B1681281) Analysis

The quantification and analysis of 2-Hydroxy Tetrabenazine (dihydrotetrabenazine or HTBZ) and its isomers in biological matrices are predominantly accomplished through advanced chromatographic techniques. The primary methods employed in research settings are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or fluorescence detection, and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the benchmark for accurately quantifying the individual isomers of this compound ([+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ) in plasma and serum. nih.gov This high sensitivity and specificity are crucial for pharmacokinetic studies and for understanding the distinct pharmacological profiles of each isomer. nih.govnih.gov

Research has led to the development of validated LC-MS/MS methods capable of separating and quantifying these isomers, which was not possible with earlier methods that only reported total α-HTBZ and β-HTBZ concentrations. nih.gov A typical analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The process often begins with the extraction of the analytes from the biological matrix, such as human plasma. nih.gov Common techniques include solid-phase extraction (SPE) using C18 cartridges or protein precipitation. nih.govnih.gov To enhance chiral separation, pre-column derivatization may be used. nih.gov Isotopically labeled internal standards, such as tetrabenazine-d7 (B1150270) or 13C-labeled HTBZ isomers, are added to ensure accuracy and precision. nih.govnih.gov

Chromatographic Separation: Separation is achieved on a reversed-phase column. nih.govnih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724). nih.govnih.gov A gradient elution is commonly used to effectively separate the isomers and other components. For instance, one method utilized a gradient starting with 24% acetonitrile with 0.1% formic acid, linearly increasing to 31% over 10 minutes. nih.gov

Detection and Quantification: Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction-monitoring (MRM) mode. nih.govnih.govresearchgate.net This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, which provides excellent selectivity. For example, the transition for derivatized HTBZ isomers has been noted as m/z 500.1 > 302.2, while for α-dihydrotetrabenazine and β-dihydrotetrabenazine, transitions of m/z 320.2 > 302.4 and m/z 320.3 > 165.2 have been used, respectively. nih.govresearchgate.net These methods demonstrate linearity over specific concentration ranges, such as 0.50-100 ng/mL for α- and β-dihydrotetrabenazine. nih.gov The short run time of some methods, as low as 2.5 minutes per sample, allows for high-throughput analysis. nih.gov

Table 1: Examples of LC-MS/MS Methods for this compound Analysis

ParameterStudy 1 nih.govStudy 2 nih.govStudy 3 nih.gov
TechniqueLC-MS/MS with pre-column chiral derivatizationLC-MS/MSUPLC-MS
Sample MatrixSerum / PlasmaHuman PlasmaAcidic Aqueous Solution
Sample PreparationProtein precipitation and phospholipid removalSolid-Phase Extraction (C18 cartridges)Dilution with Acetonitrile
ColumnAcquity BEH C18 (2.1 x 100 mm, 1.7 µm)Zorbax SB C18Zorbax Eclipse + C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% formic acid in water B: 0.1% formic acid in acetonitrileAcetonitrile and 5 mM ammonium acetate (60:40, v/v)Not specified in detail
Flow Rate0.6 mL/min0.8 mL/minNot specified
DetectionSciex API 4000 Qtrap MSAPI-4000 LC-MS/MSAgilent 6120 Quadrupole MS
Quantification Range0.244–125 ng/mL0.50–100 ng/mL (for α- and β-dihydrotetrabenazine)Not specified for quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods have also been developed for the determination of tetrabenazine and its hydroxy metabolites. researchgate.net While sometimes less sensitive than LC-MS/MS, these methods are robust and suitable for analyzing bulk drug forms and pharmaceutical dosages. sphinxsai.com

Chromatographic Separation: These methods typically use a C18 column for separation. researchgate.netsphinxsai.com The mobile phase is often a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netsphinxsai.com For example, one method used a mobile phase of methanol and potassium dihydrogen orthophosphate buffer (pH 6.8) in a 40:60 ratio. researchgate.net Another employed a buffer of 0.01M K2HPO4 and acetonitrile in a 50:50 ratio. sphinxsai.com

Detection: Detection is commonly performed using a UV detector at a wavelength around 210 nm, 215 nm, or 284 nm. researchgate.netsphinxsai.comchemmethod.com Fluorescence detection has also been described, where tetrabenazine and its hydroxy metabolite are quantified as their dehydro derivatives, offering good sensitivity for plasma samples. researchgate.net The retention time for the parent compound, tetrabenazine, in these methods ranges from approximately 5 to 6.5 minutes. researchgate.netsphinxsai.com These HPLC methods are validated according to ICH guidelines and show good linearity, precision, and accuracy. researchgate.netsphinxsai.com

Table 2: Examples of RP-HPLC Methods for Tetrabenazine and its Metabolites

ParameterStudy 1 researchgate.netStudy 2 sphinxsai.comStudy 3 chemmethod.com
TechniqueRP-HPLCRP-HPLCRP-HPLC
ColumnThermo BDS C18 (150 x 4.6 mm, 5 µm)Xterra RP18 (150 x 4.6 mm, 3.5 µm)Not specified
Mobile PhaseMethanol : Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v)Buffer (0.01M K2HPO4) : Acetonitrile (50:50 v/v)Acetonitrile : Buffer (pH 6.8 Potassium dihydrogen phosphate) (60:40 v/v)
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
DetectionUV at 284 nm / FluorescencePhoto Diode Array at 210 nmUV at 215 nm
Linear Range0.5-200 ng/mL (Drug) 2-1000 ng/mL (Metabolite)20-150 µg/ml (Tetrabenazine)20-100 µg/mL (Tetrabenazine)

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
This compound / Dihydrotetrabenazine (B1670615) (HTBZ)9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol clearsynth.com
Tetrabenazine (TBZ)(SS, RR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydropyrido-[2,1-a]-isoquinolin-2-one researchgate.net
α-dihydrotetrabenazine (α-HTBZ)An isomer of this compound nih.gov
β-dihydrotetrabenazine (β-HTBZ)An isomer of this compound nih.gov
[+]-α-HTBZA stereoisomer of this compound nih.gov
[−]-α-HTBZA stereoisomer of this compound nih.gov
[+]-β-HTBZA stereoisomer of this compound nih.gov
[−]-β-HTBZA stereoisomer of this compound nih.gov
Tetrabenazine-d7Deuterated tetrabenazine internal standard nih.gov

Q & A

Q. What validated analytical methods are available for quantifying 2-Hydroxy Tetrabenazine in pharmaceutical formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with isocratic elution has been validated for specificity, precision, and accuracy in quantifying tetrabenazine and its metabolites. This method is stability-indicating, free from interference by excipients or degradation products, and suitable for quality control in drug development .

Q. How does this compound function as a metabolite of tetrabenazine, and what is its pharmacological significance?

this compound is a major active metabolite of tetrabenazine, contributing to its vesicular monoamine transporter 2 (VMAT2) inhibition. Its formation is mediated by CYP2D6, and its pharmacokinetic profile (e.g., half-life, bioavailability) must be characterized to optimize dosing regimens, particularly in patients with CYP2D6 polymorphisms .

Q. What experimental approaches are used to study the metabolic pathways of tetrabenazine and its hydroxylated derivatives?

In vitro assays using human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6) are employed to identify metabolic pathways. Pharmacokinetic studies in animal models and human subjects, coupled with LC-MS/MS analysis, provide data on metabolite formation rates and clearance .

Advanced Research Questions

Q. How do stereochemical differences in tetrabenazine analogs, such as (3R,11bR)-dihydrotetrabenazine, influence VMAT2 binding affinity?

SAR studies reveal that the (3R,11bR)-configuration confers high VMAT2 affinity (Ki = 3.96 nM), while 11bS isomers exhibit negligible activity. Cryo-EM structures of VMAT2-tetrabenazine complexes highlight hydrophobic interactions and hydrogen bonding patterns critical for selectivity .

Q. What methodological challenges arise when reconciling in vitro VMAT2 inhibition data with clinical efficacy in Huntington’s disease (HD)?

Discrepancies between in vitro potency and real-world dosing (e.g., suboptimal doses ≤50 mg/day in >73% of patients) may stem from CYP2D6 polymorphism effects on metabolite levels, tolerability limitations (e.g., depression risk), and incomplete understanding of off-target effects. Retrospective cohort analyses and genotype-phenotype correlation studies are needed to address these gaps .

Q. How can structural biology techniques (e.g., cryo-EM) resolve contradictions in tetrabenazine-VMAT2 binding models proposed by molecular dynamics simulations?

Cryo-EM structures (3.6–4.0 Å resolution) confirm tetrabenazine binding at the lumenal site of VMAT2, but MD simulations suggesting ligand repositioning require validation via mutagenesis (e.g., D33A, F316A) and functional assays to assess residue-specific contributions to inhibitor binding .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in patients with variable CYP2D6 metabolizer status?

Mixed-effects models accounting for CYP2D6 genotype (poor, intermediate, extensive, ultrarapid metabolizers) and covariates (e.g., age, comedications) should be applied to pharmacokinetic/pharmacodynamic data. Dose titration protocols must integrate genotype-guided adjustments to minimize adverse events while maintaining efficacy .

Q. How do experimental design choices impact the reproducibility of behavioral studies using tetrabenazine in animal models of depression?

Low-dose tetrabenazine studies in rodents require standardized effort-based choice paradigms (e.g., lever-pressing vs. free chow) to isolate motivational deficits from motor impairment. Blinded dosing, control for circadian variability, and cross-species metabolite profiling (via LC-MS) enhance translational validity .

Methodological Considerations

  • For analytical studies : Prioritize stability-indicating methods validated per ICH guidelines (Q2(R1)) to ensure robustness across formulations .
  • For structural studies : Combine cryo-EM with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by tetrabenazine binding .
  • For clinical data : Use propensity score matching in retrospective analyses to control for confounding variables (e.g., HD disease progression, polypharmacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.